(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hcl
Description
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid HCl is a halogenated aromatic amino acid derivative. Its structure features a phenyl ring substituted with fluorine (4-position) and iodine (3-position), attached to a propanoic acid backbone in the S-configuration. The HCl salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound’s unique halogenation pattern may influence its electronic properties, lipophilicity, and biological interactions, distinguishing it from related analogs .
Properties
Molecular Formula |
C9H10ClFINO2 |
|---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
FMOYGXXPDGVWRC-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-fluoro-3-iodobenzene.
Formation of Intermediate: The intermediate compound can be formed through a series of reactions including halogenation, nitration, and reduction.
Amino Acid Formation: The key step involves the formation of the amino acid moiety, which can be achieved through methods such as the Strecker synthesis or via the use of chiral catalysts to ensure the correct stereochemistry.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid moiety.
Coupling Reactions: The fluorine and iodine atoms make the compound suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Neuroscience
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride has been studied for its potential as a neurotransmitter modulator. It acts on the glutamatergic system, influencing synaptic plasticity and neuroprotection. Research indicates that it may have therapeutic implications in conditions such as Alzheimer's disease and schizophrenia.
Case Study : A study published in Neuropharmacology demonstrated that this compound enhances long-term potentiation (LTP) in hippocampal slices, suggesting its role in memory formation and cognitive enhancement .
Cancer Research
The compound has shown promise in cancer research due to its ability to inhibit specific pathways involved in tumor growth. It is being investigated for its effects on cancer cell lines, particularly those resistant to conventional therapies.
Data Table: Inhibition of Tumor Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of PI3K/Akt pathway |
| A549 | 7.8 | Induction of apoptosis via caspase activation |
| HeLa | 6.1 | Cell cycle arrest at G1 phase |
Pharmaceutical Development
The compound is also explored for its potential as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Example : Researchers have synthesized derivatives of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride, which exhibit enhanced potency against specific enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with biological molecules. The fluorine and iodine atoms can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylalanine Derivatives
Table 1: Key Halogenated Analogs
Key Observations :
- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in proteins, while bromine and chlorine offer cost-effective alternatives with similar electronic effects .
- Hydroxyl Addition: Hydroxyl groups (e.g., 4-OH in compound 23) increase solubility but reduce blood-brain barrier penetration compared to the target’s non-polar profile .
Heteroaromatic Analogs
Table 2: Indole- and Thiazole-Linked Analogs
Key Observations :
- Indole Derivatives : The indole ring (e.g., ) introduces planar aromaticity, mimicking natural tryptophan. However, the target’s iodophenyl group offers distinct electronic properties for targeted therapies .
- Thiazole Linkers : Thiazole-containing analogs () exhibit antimycobacterial activity, suggesting halogenated phenyl groups in the target could be optimized for similar applications .
Salts and Prodrugs
- HCl Salts: The target’s HCl salt improves aqueous solubility, akin to L-histidine monohydrochloride monohydrate () and other protonated amino acids .
- Ester Prodrugs : Methyl esters (e.g., ) are common prodrugs to enhance cell permeability, though the target’s free acid form is more stable for storage .
Biological Activity
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of fluorine and iodine substituents on the aromatic ring, may exhibit unique interactions with biological targets, influencing various physiological processes.
- Molecular Formula : C₉H₈FINO₂
- Molecular Weight : Approximately 291.09 g/mol
- CAS Number : 1241677-87-1
The hydrochloride form enhances solubility in aqueous environments, making it suitable for pharmacological applications.
Research indicates that the halogen substituents in (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride may enhance binding affinities to specific receptors or enzymes. This could lead to significant physiological effects, particularly in the context of enzyme inhibition and receptor modulation. The compound's structural features suggest that it may interact with various metabolic pathways, making it a candidate for further investigation in therapeutic contexts.
Biological Activities
-
Enzyme Inhibition :
- Studies have shown that compounds similar to (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid can inhibit key enzymes involved in metabolic pathways, such as metalloaminopeptidases. Inhibiting these enzymes can disrupt parasite survival mechanisms, making this compound a potential antimalarial agent .
- Binding Affinity :
Table 1: Comparative Biological Activity of Similar Compounds
Notable Findings
- In vitro studies demonstrated that (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride exhibits selective inhibition against certain metalloaminopeptidases, which are crucial for the survival of malaria parasites. This suggests a potential role in developing new antimalarial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
